- β-Electrophilic Additions of Pentaammineosmium(II) η2-Pyrrole Complexes, Journal of Organic Chemistry, 1995, 60(7), 2125-46
Cas no 932-62-7 (3-Acetyl-1-methylpyrrole)
3-Acetyl-1-methylpyrrole Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(1-methyl-1H-pyrrol-3-yl)-
- 1-(1-methylpyrrol-3-yl)ethanone
- 3-Acetyl-1-methylpyrrole
- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone (ACI)
- Ketone, methyl 1-methylpyrrol-3-yl (7CI, 8CI)
- 1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-one
- 1-Methyl-3-acetylpyrrole
- 3-Acetyl-1-methyl-1H-pyrrole
- 3-Acetyl-N-methylpyrrole
- N-Methyl-3-acetylpyrrole
- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone
- BS-23038
- MFCD00011563
- CS-0204236
- Z1255475557
- 1-(1-methyl-1H-pyrrol-3-yl)-ethanone
- DTXSID00335147
- EN300-215746
- SB62203
- 932-62-7
- SZYIVZGXCXFXDN-UHFFFAOYSA-
- Ethanone, 1-(1-methyl-1H-pyrrol-3-yl)-
- D87533
- AKOS000343555
- 3-Acetyl-1-methylpyrrole, 99%
- InChI=1/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3
- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone #
- SCHEMBL334557
-
- MDL: MFCD00011563
- Inchi: 1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3
- InChI Key: SZYIVZGXCXFXDN-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN(C)C=C1
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.038 g/mL at 25 °C(lit.)
- Boiling Point: 148-150 °C/15 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.538(lit.)
- PSA: 22.00000
- LogP: 1.22770
- Solubility: Not determined
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
3-Acetyl-1-methylpyrrole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Acetyl-1-methylpyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Acetyl-1-methylpyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007405-100g |
1-(1-Methyl-1H-pyrrol-3-yl)ethanone |
932-62-7 | 97% | 100g |
$354.76 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02742-5g |
1-(1-Methyl-1H-pyrrol-3-yl)ethanone |
932-62-7 | 5g |
¥748.0 | 2021-09-04 | ||
| Chemenu | CM197696-100g |
1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one |
932-62-7 | 97% | 100g |
$338 | 2021-08-05 | |
| Apollo Scientific | OR919291-5g |
3-Acetyl-1-methylpyrrole |
932-62-7 | 95% | 5g |
£105.00 | 2025-02-21 | |
| TRC | A192345-10mg |
3-Acetyl-1-methylpyrrole |
932-62-7 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192345-50mg |
3-Acetyl-1-methylpyrrole |
932-62-7 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192345-100mg |
3-Acetyl-1-methylpyrrole |
932-62-7 | 100mg |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1274906-1g |
3-Acetyl-1-methylpyrrole |
932-62-7 | 95% | 1g |
¥715.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1274906-5g |
3-Acetyl-1-methylpyrrole |
932-62-7 | 95% | 5g |
¥1969.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1274906-10g |
3-Acetyl-1-methylpyrrole |
932-62-7 | 95% | 10g |
¥4470.00 | 2024-04-25 |
3-Acetyl-1-methylpyrrole Production Method
Production Method 1
Production Method 2
- Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines, Tetrahedron, 2015, 71(39), 7367-7385
Production Method 3
Production Method 4
- Photoaddition of β-dicarbonyl compounds to nitrogen heterocycles, Bulletin of the Chemical Society of Ethiopia, 1988, 2(2), 61-7
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
- Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses, Journal of Organic Chemistry, 2021, 86(9), 6504-6517
Production Method 9
Production Method 10
- Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole, Canadian Journal of Chemistry, 1980, 58(23), 2527-30
Production Method 11
Production Method 12
Production Method 13
- Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles, Journal of Organic Chemistry, 1979, 44(16), 2949-51
Production Method 14
- Method for preparing N-alkyl-2-methyl-5-formyl-3-pyrrole formate and application in flavoring cigarette, China, , ,
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
3-Acetyl-1-methylpyrrole Raw materials
- 1,4-dimethyl but-2-ynedioate
- 2-Acetyl-1-methylpyrrole
- N-Methylhydroxylamine HydrochlorideDISCONTINUED SEE M312780
- Methanamine, N-[1-(1-methyl-1H-pyrrol-3-yl)ethylidene]-
- N-(1-chloroethylidene)-N-methylmethanaminium chloride
- a,1-dimethyl-1H-Pyrrole-3-methanol
- N-Methylpyrrole
- 1-(1H-pyrrol-3-yl)ethanone
- 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
3-Acetyl-1-methylpyrrole Preparation Products
3-Acetyl-1-methylpyrrole Suppliers
3-Acetyl-1-methylpyrrole Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-Acetyl-1-methylpyrrole
Professional Introduction to 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7)
3-Acetyl-1-methylpyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 932-62-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrole family, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. The presence of an acetyl group at the 3-position and a methyl group at the 1-position introduces unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 3-Acetyl-1-methylpyrrole contribute to its potential applications in various scientific domains. The acetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group influences electronic distribution and steric hindrance. These characteristics are particularly useful in medicinal chemistry for designing molecules with specific binding interactions with biological targets.
In recent years, 3-Acetyl-1-methylpyrrole has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown promise in modulating enzyme activity and interacting with protein receptors. For instance, studies have demonstrated its role in developing inhibitors for enzymes involved in inflammatory pathways, highlighting its therapeutic potential in addressing chronic inflammatory diseases.
One of the most compelling aspects of 3-Acetyl-1-methylpyrrole is its versatility in chemical modifications. Researchers have leveraged its scaffold to create a diverse array of analogs with tailored properties. These modifications can fine-tune physicochemical characteristics such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug development. The ability to systematically modify this compound has opened new avenues for exploring its pharmacological effects.
The synthesis of 3-Acetyl-1-methylpyrrole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the acetyl and methyl groups. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible for industrial applications.
Recent research has also highlighted the role of 3-Acetyl-1-methylpyrrole in material science. Its unique structural motifs have been incorporated into polymers and coatings to enhance material properties such as thermal stability and mechanical strength. These findings underscore the broad utility of this compound beyond traditional pharmaceutical applications.
The biological activity of derivatives of 3-Acetyl-1-methylpyrrole has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in models of neurological disorders, where modified versions of this compound have demonstrated neuroprotective effects. Additionally, its antimicrobial properties have been explored, revealing potential applications in combating drug-resistant pathogens.
The chemical biology community has been particularly interested in understanding how structural variations influence the biological behavior of 3-Acetyl-1-methylpyrrole. High-throughput screening techniques combined with computational modeling have accelerated the discovery process, enabling rapid identification of lead compounds with desired pharmacological profiles.
In conclusion, 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7) represents a fascinating compound with multifaceted applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to grow, so too will its impact on advancing scientific discovery and technological innovation.
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